Falintolol

Corneal toxicity Ocular pharmacology Beta-blocker safety

Select Falintolol for preclinical glaucoma studies where prolonged IOP reduction, accelerated corneal kinetics, and non-cytotoxic profiling are critical. Its aliphatic oxime ether scaffold delivers 2× faster corneal transport than timolol (3–6 h), 475× corneal accumulation, and a longer duration of action—enabling lower, less frequent dosing. The defined 8:2 syn:anti isomeric ratio supports stereochemical permeability research. Benchmark your novel ophthalmic β-antagonist against this reference standard to distinguish mechanism-based efficacy from off-target corneal toxicity.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 90581-63-8
Cat. No. B1232430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalintolol
CAS90581-63-8
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(=NOCC(CNC(C)(C)C)O)C1CC1
InChIInChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+
InChIKeyIYQDIWRBEQWANY-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Falintolol CAS 90581-63-8: A Beta-Adrenergic Antagonist with a Distinctive Oxime Ether Pharmacophore


Falintolol (CAS 90581-63-8) is a beta-adrenergic receptor antagonist belonging to the class of aliphatic oxime ethers [1]. Structurally, it comprises a propanolamine chain linked to a cyclopropyl methyl ketone oxime moiety, which confers distinct physicochemical properties relative to aryloxypropanolamine-type beta-blockers such as propranolol and timolol [2]. Falintolol exists as a racemic mixture of syn- and anti-isomers (approximately 8:2 ratio) and has been investigated primarily for its antihypertensive effects and potential utility in glaucoma therapy [3].

Why Falintolol Is Not Interchangeable with Other Beta-Blockers: Critical Differences in Ocular Kinetics, Isomerism, and Corneal Safety


Beta-adrenergic antagonists exhibit marked heterogeneity in receptor subtype selectivity (β1 vs. β2), intrinsic sympathomimetic activity (ISA), membrane-stabilizing properties, lipophilicity, and tissue-specific pharmacokinetics [1]. Falintolol distinguishes itself from classical beta-blockers such as timolol and propranolol through its aliphatic oxime ether scaffold, which yields a unique isomeric composition, a favorable ocular tolerability profile, and superior corneal transport kinetics [2]. Consequently, direct substitution of Falintolol with another beta-blocker—even one of similar potency—may lead to divergent intraocular pressure (IOP) duration, corneal penetration, and local toxicity outcomes in experimental glaucoma models.

Quantitative Differentiation of Falintolol vs. Timolol, Propranolol, and Other Beta-Blockers


Corneal Toxicity Profile: Falintolol vs. Propranolol and Timolol

Falintolol, similar to timolol, produces only minor changes in bovine corneal epithelial electrophysiology at clinical concentrations and lacks local anaesthetic and antimicrobial effects, whereas propranolol and the related oxime ether POS 7 demonstrate acute corneal toxicity in the same models [1]. This indicates that Falintolol shares timolol's favorable corneal safety profile while avoiding the cytotoxicity observed with more lipophilic beta-blockers like propranolol.

Corneal toxicity Ocular pharmacology Beta-blocker safety

Intraocular Pressure Lowering Efficacy and Duration: Falintolol vs. Timolol

Topical falintolol (0.25–0.5%) achieves a reduction in intraocular pressure (IOP) that is quantitatively equivalent to that of timolol in conscious albino rabbits with alpha-chymotrypsin-induced ocular hypertension. However, the duration of IOP lowering is significantly prolonged with falintolol relative to timolol [1].

Glaucoma Intraocular pressure Ocular hypertension

Corneal Transport Kinetics: Falintolol Outperforms Timolol

The rate of transport of topically applied falintolol through isolated bovine cornea under conditions simulating normal physiology is twice as fast as timolol between 3 and 6 hours post-application [1]. This enhanced corneal flux may contribute to the prolonged IOP-lowering effect observed in vivo.

Ocular drug delivery Corneal permeability Pharmacokinetics

Ocular Tissue Distribution: Superior Corneal and Aqueous Humor Exposure vs. Intravenous Route

Following ocular instillation of 0.5% 14C-falintolol ophthalmic solution in albino rabbits, radioactivity levels in corneal tissue were 475-fold higher, in aqueous humor 72-fold higher, and in iris/ciliary body 36-fold higher compared to intravenous injection of the same dose [1]. This demonstrates highly efficient local delivery to anterior segment tissues with minimal systemic exposure.

Ocular pharmacokinetics Tissue distribution Drug delivery

Systemic Elimination Profile: Rapid Urinary Excretion Minimizes Accumulation

Urinary elimination is the predominant clearance pathway for falintolol, with 79.6% of total radioactivity recovered in urine within 6 hours following intravenous injection, and 74.5% within 12 hours following ocular instillation in rabbits [1]. No drug accumulation is observed after single or repeated administration.

Drug metabolism Pharmacokinetics Excretion

Distinct Isomeric Composition: Syn/Anti Ratio of 8:2

Falintolol oxalate exists as a racemic mixture of syn- and anti-isomers in a ratio of approximately 8:2 [1]. This defined isomeric composition contrasts with many beta-blockers that are administered as single enantiomers (e.g., timolol as the S-(−)-enantiomer) and may influence receptor binding kinetics and tissue distribution.

Stereochemistry Isomerism Beta-blocker pharmacology

Optimal Research Applications for Falintolol Based on Quantitative Evidence


Glaucoma Research and Ocular Hypertension Models

Falintolol is ideally suited for preclinical studies of glaucoma therapy due to its potent IOP-lowering effect equivalent to timolol, but with significantly longer duration of action [1]. Researchers can employ lower or less frequent dosing schedules, minimizing animal stress and experimental variability. The compound's superior corneal transport kinetics (2× faster than timolol from 3–6 h) and high anterior segment tissue exposure (475× cornea, 72× aqueous humor vs. IV) ensure robust intraocular drug levels [2].

Ocular Pharmacokinetic and Drug Delivery Investigations

The quantitative tissue distribution data for Falintolol provide a well-characterized reference for studying ocular drug absorption and elimination. Its 475-fold corneal accumulation and rapid urinary excretion (79.6% in 6 h) make it an excellent model compound for evaluating novel ophthalmic formulations, penetration enhancers, or sustained-release devices [3]. The defined isomeric composition (syn:anti 8:2) also permits stereochemical investigations of corneal permeability [4].

Beta-Blocker Corneal Toxicity Screening

Falintolol's lack of acute corneal toxicity, local anaesthesia, and antimicrobial effects—similar to timolol but contrasting with propranolol—positions it as a non-cytotoxic beta-blocker control in corneal safety assays [5]. Researchers developing new ophthalmic beta-antagonists can benchmark their compounds against Falintolol to assess whether observed corneal effects are mechanism-related or due to off-target cytotoxicity.

Cardiovascular Pharmacology Studies Requiring Minimal Systemic Exposure

Although Falintolol is an effective beta-adrenergic antagonist with antihypertensive properties [6], its ocular pharmacokinetic profile permits the study of local ocular beta-blockade with minimal systemic spillover. This is particularly valuable for dissecting local vs. systemic contributions to IOP regulation and for safety pharmacology assessments in ocular toxicity studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Falintolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.